5-Bromo-3-(benzoylhydrazidyl)-2-oxoindoline: Unique Scaffold for Kinase Inhibitor Optimization
5-Bromo-3-(benzoylhydrazidyl)-2-oxoindoline serves as a critical unsubstituted core scaffold in the development of potent VEGFR-2 inhibitors. When compared to its N-benzylated analog, the absence of the N-1 benzyl group in 5-Bromo-3-(benzoylhydrazidyl)-2-oxoindoline provides a distinct starting point for SAR exploration. For instance, the N-benzyl derivative 7d (1-benzyl-5-bromo-3-hydrazonoindolin-2-one) exhibits an IC50 of 0.503 µM against VEGFR-2 and 2.93 µM against MCF-7 cells, while the unsubstituted core may serve as a baseline for assessing the impact of N-alkylation on potency and selectivity [1]. This differentiation is crucial for medicinal chemists aiming to optimize kinase inhibition profiles.
| Evidence Dimension | VEGFR-2 Inhibition (IC50) and Cytotoxicity (MCF-7) |
|---|---|
| Target Compound Data | Not directly quantified; serves as the unsubstituted core scaffold for analog synthesis |
| Comparator Or Baseline | 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7d): VEGFR-2 IC50 = 0.503 µM; MCF-7 IC50 = 2.93 µM |
| Quantified Difference | N/A; comparison is structural, not quantitative |
| Conditions | VEGFR-2 inhibition assay; MCF-7 breast cancer cell line cytotoxicity |
Why This Matters
Understanding the baseline activity of the unsubstituted core is essential for rational drug design and for benchmarking the effects of N-1 substitution on target engagement and cellular efficacy.
- [1] Al-Warhi, T.; Almahli, H.; Maklad, R. M.; et al. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. *Molecules* **2023**, *28* (7), 3044. DOI: 10.3390/molecules28073044. View Source
